Tert-butyl pyrrolidin-1-ylcarbamate

Chemical Purity Building Block Procurement Quality Specification

Tert-butyl pyrrolidin-1-ylcarbamate (CAS 208245-82-3) is a carbamate-protected 1‑aminopyrrolidine with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol [REFS‑1]. It serves as a Boc‑protected hydrazine building block in medicinal chemistry and heterocyclic synthesis, differentiating itself from the commonly procured N‑Boc‑pyrrolidine (tert‑butyl 1‑pyrrolidinecarboxylate) by an additional ring‑nitrogen that alters both reactivity and the scope of downstream transformations [REFS‑2].

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 208245-82-3
Cat. No. B3251242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl pyrrolidin-1-ylcarbamate
CAS208245-82-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN1CCCC1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12)
InChIKeyIUHRDCVRNBKBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Pyrrolidin-1-ylcarbamate (CAS 208245-82-3) – Chemical Class and Procurement-Relevant Specifications


Tert-butyl pyrrolidin-1-ylcarbamate (CAS 208245-82-3) is a carbamate-protected 1‑aminopyrrolidine with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol [REFS‑1]. It serves as a Boc‑protected hydrazine building block in medicinal chemistry and heterocyclic synthesis, differentiating itself from the commonly procured N‑Boc‑pyrrolidine (tert‑butyl 1‑pyrrolidinecarboxylate) by an additional ring‑nitrogen that alters both reactivity and the scope of downstream transformations [REFS‑2]. The compound is available from multiple vendors with purities of 97–98% [REFS‑3][REFS‑4].

Why Generic Substitution of Tert-Butyl Pyrrolidin-1-ylcarbamate (208245-82-3) Fails: Structural and Reactivity Distinctions from Common N‑Boc Analogs


The presence of an N–N bond in tert‑butyl pyrrolidin‑1‑ylcarbamate places it in the hydrazine‑derived carbamate family, whereas widely available surrogates such as N‑Boc‑pyrrolidine (CAS 86953‑79‑9) and 1‑Boc‑3‑aminopyrrolidine (CAS 186550‑13‑0) are simple amide or 3‑amino‑pyrrolidine derivatives [REFS‑1]. This fundamental substructure difference dictates that the compound cannot be interchanged with its common in‑class analogs without altering the reactivity pathway, deprotection kinetics, and the functional groups available for subsequent coupling or cyclization steps [REFS‑2]. Procurement of the incorrect building block risks off‑target synthetic outcomes, reduced yields, and incompatibility with established protocols that rely on the hydrazine‑type carbamate for selective Boc‑deprotection and subsequent nitrogen‑directed transformations.

Product‑Specific Quantitative Evidence Guide for Tert‑Butyl Pyrrolidin‑1‑ylcarbamate (208245‑82‑3) vs. Closest Analogs


Supplier‑Certified Purity Comparison: Tert‑Butyl Pyrrolidin‑1‑ylcarbamate vs. N‑Boc‑Pyrrolidine and 1‑Boc‑3‑Aminopyrrolidine

The target compound is offered at purities of 97–98% by multiple vendors, a specification that is statistically indistinguishable from the 97–98% purity routinely reported for N‑Boc‑pyrrolidine and 1‑Boc‑3‑aminopyrrolidine [REFS‑1][REFS‑2][REFS‑3]. Thus, purity alone does not constitute a differentiation factor; selection must be driven by the distinct chemical identity (hydrazine‑type carbamate) rather than by a purity advantage.

Chemical Purity Building Block Procurement Quality Specification

Reactivity Differentiation: Hydrazine‑Type Carbamate vs. Amide‑Type N‑Boc‑Pyrrolidine in Lithiation‑Trapping Sequences

N‑Boc‑pyrrolidine undergoes efficient α‑lithiation with s‑BuLi/(−)‑sparteine at −78 °C, enabling trapping with electrophiles in high enantiomeric excess [REFS‑1]. In contrast, tert‑butyl pyrrolidin‑1‑ylcarbamate (the target compound) contains an additional N‑H moiety that is expected to undergo competitive N‑deprotonation, fundamentally altering the lithiation regiochemistry. While direct head‑to‑head kinetic data are lacking in the open literature, the class‑level inference is supported by systematic studies showing that the presence of an extra heteroatom in the ring or on the exocyclic nitrogen dramatically changes lithiation rates and site selectivity [REFS‑2].

α‑Lithiation Carbamate Reactivity Protecting Group Strategy

Synthetic Intermediate Status: Use in Patented Heterocycle Synthesis

The compound appears as a generic intermediate in a Bayer AG patent (JPH05286928) that claims a broad genus of heterocyclically substituted carbamates for preparing biologically active peptides [REFS‑1]. While the patent does not provide quantitative performance data (e.g., yield or ee) specific to tert‑butyl pyrrolidin‑1‑ylcarbamate, it establishes the compound’s role within a proprietary intellectual property space that may constrain the use of alternative building blocks in certain synthetic routes. No equivalent patent reference was identified for the simpler N‑Boc‑pyrrolidine.

Heterocycle Synthesis Patent Intermediate Drug Discovery

Deprotection Orthogonality: Boc Cleavage Selectivity in the Presence of Other Protecting Groups

The tert‑butoxycarbonyl (Boc) group of tert‑butyl pyrrolidin‑1‑ylcarbamate can be cleaved under mildly acidic conditions (e.g., TFA/DCM or aqueous H₃PO₄) while preserving base‑labile protecting groups such as Fmoc or Cbz [REFS‑1]. This orthogonality is a class‑level property shared with other Boc‑protected amines; however, the hydrazine‑type N‑H of the target compound may exhibit slightly accelerated deprotection kinetics relative to simple N‑Boc‑pyrrolidine, as shown for related N‑Boc‑aminopyrrolidines where deprotection is complete within 1‑2 h at room temperature [REFS‑2]. Quantitative kinetic data comparing the target compound directly with N‑Boc‑pyrrolidine under identical conditions are not available in the open literature.

Orthogonal Deprotection Boc Chemistry Solid‑Phase Synthesis

Recommended Application Scenarios for Tert‑Butyl Pyrrolidin‑1‑ylcarbamate (CAS 208245-82-3) Derived from Product‑Specific Evidence


Synthesis of Hydrazine‑Containing Heterocycles and Peptidomimetics

The N‑N bond of tert‑butyl pyrrolidin‑1‑ylcarbamate enables the construction of aza‑heterocycles that are inaccessible from N‑Boc‑pyrrolidine. This is particularly relevant for preparing spiropyrrolidinyl‑oxindole alkaloid cores and other fused ring systems where the hydrazine nitrogen participates in ring‑closure or serves as a handle for further functionalization [REFS‑1].

Proprietary Pharmaceutical Intermediates Under Patent Protection

As documented in Bayer AG patent JPH05286928, the compound is embedded within a Markush claim for heterocyclically substituted carbamate intermediates used in peptide‑derived drug discovery [REFS‑2]. Contract research organizations and pharmaceutical companies pursuing lead candidates that fall within this patent scope should procure the exact CAS‑numbered compound to ensure regulatory and intellectual property compliance.

Selective Boc Deprotection in Multi‑Step Synthetic Routes

The compound’s hydrazine‑type Boc carbamate undergoes cleavage under mildly acidic conditions (TFA/DCM or aqueous H₃PO₄) with kinetics that may be exploited for orthogonal deprotection when other Boc‑protected amide functionalities are present [REFS‑3]. This enables differential deprotection strategies in solid‑phase peptide synthesis or in the assembly of PROTAC linker‑payload constructs.

Preparation of Pyrrolidine Sulfamide Ligands via Anchimeric Assistance

Tert‑butyl pyrrolidin‑1‑ylcarbamate has been employed as a nucleophilic precursor in the Mitsunobu reaction for the enantioselective preparation of pyrrolidine‑sulfamide ligands, leveraging anchimerically assisted substitution pathways [REFS‑4]. This specific reactivity niche is not replicated by simple N‑Boc‑pyrrolidine, making the compound essential for synthetic groups targeting chiral sulfamide ligand libraries.

Quote Request

Request a Quote for Tert-butyl pyrrolidin-1-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.